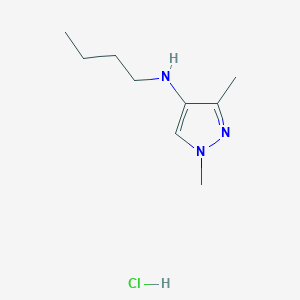

N-butyl-1,3-dimethylpyrazol-4-amine;hydrochloride

描述

N-butyl-1,3-dimethylpyrazol-4-amine;hydrochloride is a pyrazole derivative characterized by a substituted pyrazole ring with a butyl group at the N-position, methyl groups at the 1- and 3-positions, and a hydrochloride salt at the 4-amine. Its molecular formula is C₉H₁₇N₃·HCl, distinguishing it from simpler pyrazole amines. Pyrazole derivatives are widely studied for applications in medicinal chemistry, photochromic materials, and agrochemicals due to their tunable electronic and steric properties .

属性

CAS 编号 |

1856075-06-3 |

|---|---|

分子式 |

C9H18ClN3 |

分子量 |

203.71 g/mol |

IUPAC 名称 |

N-butyl-1,3-dimethylpyrazol-4-amine;hydrochloride |

InChI |

InChI=1S/C9H17N3.ClH/c1-4-5-6-10-9-7-12(3)11-8(9)2;/h7,10H,4-6H2,1-3H3;1H |

InChI 键 |

BUKOGLUOKDRTMI-UHFFFAOYSA-N |

规范 SMILES |

CCCCNC1=CN(N=C1C)C.Cl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-1,3-dimethylpyrazol-4-amine;hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,3-diketones with hydrazine derivatives under acidic or basic conditions to form pyrazole intermediates. The specific conditions, such as temperature and solvent, can vary depending on the desired substitution pattern on the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis .

化学反应分析

Types of Reactions

N-butyl-1,3-dimethylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of N-substituted pyrazole derivatives .

科学研究应用

Chemical Synthesis and Industrial Applications

1. Chemical Intermediate

N-butyl-1,3-dimethylpyrazol-4-amine;hydrochloride is utilized as an intermediate in the synthesis of various agrochemicals, dyes, and specialty chemicals. Its stability and reactivity make it suitable for industrial processes that require reliable chemical building blocks.

2. Synthetic Routes

The compound can be synthesized through several methods, including cyclocondensation reactions and subsequent modifications to introduce functional groups. The general synthetic route involves:

- Formation of the pyrazole ring via cyclocondensation.

- Introduction of alkyl groups through N-alkylation.

- Conversion to hydrochloride salt for enhanced solubility and stability.

Biological Applications

1. Enzyme Inhibition

Research indicates that this compound exhibits potential as an enzyme inhibitor. For instance, it has been identified as a potent inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is involved in the degradation of palmitoylethanolamide (PEA), an endogenous anti-inflammatory mediator. By inhibiting NAAA, the compound can increase PEA levels, enhancing its anti-inflammatory effects .

2. Anticancer Activity

The pyrazole scaffold has demonstrated significant anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. The following table summarizes findings from relevant studies:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1 | MDA-MB-231 | 3.79 | Inhibition of cell proliferation |

| 2 | HepG2 | 12.50 | Induction of apoptosis |

| 3 | A549 | 26.00 | Autophagy induction |

These results indicate that structural modifications can significantly influence the biological activity of pyrazole derivatives .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structure. Key findings from SAR studies include:

- Substituent Effects: Variations in alkyl group length and branching significantly affect inhibitory potency against enzymes like NAAA.

- Lipophilicity: Increased lipophilicity at specific positions on the pyrazole ring correlates with enhanced biological activity .

Case Studies

1. Anti-inflammatory Effects

A study highlighted the compound's role in modulating inflammatory responses through its action on NAAA. By increasing PEA levels, it exhibited potential therapeutic effects in models of inflammation .

2. Anticancer Research

Another study explored the cytotoxic effects of pyrazole derivatives against multiple cancer cell lines, demonstrating significant growth inhibition and apoptosis induction in treated cells. The findings support further development of these compounds as potential anticancer agents .

作用机制

The mechanism of action of N-butyl-1,3-dimethylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrazole Family

(a) 1,3-Dimethylpyrazol-4-amine hydrochloride (CID 4431056)

- Molecular Formula : C₅H₉N₃·HCl

- Key Differences : Lacks the N-butyl group present in the target compound.

- However, the shorter alkyl chain may decrease lipophilicity and membrane permeability compared to the N-butyl analogue .

(b) 3,4-Bis(3,5-dimethyl-4-pyrazolyl)-N-butyl-1,8-naphthalimide

- Molecular Features : Combines a pyrazole-substituted naphthalimide core with an N-butyl group.

- Key Differences : The naphthalimide backbone introduces extended π-conjugation, enabling photochromic fluorescence. The N-butyl group here enhances solubility in organic solvents, as demonstrated by red-shifted fluorescence emissions in polar solvents .

(c) N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

- Molecular Formula : C₁₂H₁₅N₅

- Key Differences : Substitution with a pyridinyl group and cyclopropylamine alters electronic properties. The cyclopropyl group may confer metabolic stability compared to the linear N-butyl chain in the target compound. This derivative was synthesized via Suzuki coupling, highlighting divergent synthetic routes for pyrazole functionalization .

Physicochemical and Functional Comparisons

Table 1: Comparative Properties of Pyrazole Derivatives

Key Observations :

- Solubility : The N-butyl group in the target compound enhances lipophilicity compared to 1,3-dimethylpyrazol-4-amine;HCl but reduces solubility in aqueous media.

- Synthetic Accessibility : The target compound’s synthesis likely involves alkylation of 1,3-dimethylpyrazol-4-amine, contrasting with the cross-coupling strategies used for naphthalimide derivatives .

生物活性

N-butyl-1,3-dimethylpyrazol-4-amine; hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes current knowledge on its biological activity, supported by various research findings, including data tables and case studies.

Overview of Pyrazole Derivatives

Pyrazole derivatives are known for their diverse biological activities. The 1,3-diarylpyrazole substructure has been linked to numerous pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. Notably, compounds within this class have demonstrated significant cytotoxicity against various cancer cell lines and have been explored as potential therapeutic agents in drug design .

The biological activity of N-butyl-1,3-dimethylpyrazol-4-amine; hydrochloride primarily stems from its ability to interact with specific molecular targets involved in cancer progression and inflammation. Research indicates that pyrazole derivatives can inhibit key enzymes and pathways associated with tumor growth and metastasis, such as cyclin-dependent kinases (CDKs) and Aurora-A kinase .

Biological Activity Data

The following table summarizes the cytotoxic effects of N-butyl-1,3-dimethylpyrazol-4-amine; hydrochloride against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 0.39 ± 0.06 | Inhibition of Aurora-A kinase |

| A549 | 0.46 ± 0.04 | Induction of apoptosis |

| HCT116 | 0.39 ± 0.06 | CDK2 inhibition |

| HepG2 | 0.74 mg/mL | Cytotoxic effects observed |

Case Studies

- Anticancer Activity : A study explored the effects of N-butyl-1,3-dimethylpyrazol-4-amine; hydrochloride on the MCF7 breast cancer cell line. The compound exhibited an IC50 value of 0.39 µM, indicating potent inhibitory effects on cell proliferation through the inhibition of Aurora-A kinase activity .

- Inhibition of CDK2 : In another investigation, the compound was assessed for its ability to inhibit CDK2 activity, showing significant inhibition with an IC50 value of approximately 25 nM. This suggests a promising role in regulating cell cycle progression in cancer cells .

- Inflammatory Response : The anti-inflammatory potential of N-butyl-1,3-dimethylpyrazol-4-amine; hydrochloride was evaluated through its effects on nitric oxide synthase activity, demonstrating a capacity to modulate inflammatory pathways effectively .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for N-butyl-1,3-dimethylpyrazol-4-amine hydrochloride, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via coupling reactions, such as Suzuki-Miyaura cross-coupling, using pyrazolylboronic acid esters and halogenated precursors. For example, N-butyl-4-bromo-3-iodo-1,8-naphthalimide derivatives have been coupled with pyrazolylboronic esters under palladium catalysis. Optimize conditions by adjusting solvent polarity (e.g., dichloromethane or THF), temperature (80–120°C), and catalyst loading (e.g., Pd(PPh₃)₄). Post-synthesis, hydrochloride salt formation is achieved via acid treatment .

- Key Parameters : Monitor reaction progress using TLC or HPLC. Purify via column chromatography (silica gel, gradient elution) and confirm structure with NMR (¹H/¹³C) and HRMS.

Q. How can researchers characterize the purity and structural integrity of N-butyl-1,3-dimethylpyrazol-4-amine hydrochloride?

- Analytical Techniques :

- Purity : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA; detection: UV at 254 nm).

- Structural Confirmation : Employ ¹H/¹³C NMR for functional group analysis and HRMS for molecular weight validation. For crystalline samples, X-ray diffraction provides definitive confirmation .

- Data Interpretation : Compare NMR shifts with literature values for pyrazole derivatives (e.g., methyl groups at δ 2.3–2.6 ppm, aromatic protons at δ 7.0–8.5 ppm).

Q. What solvents are optimal for studying the solubility and photophysical properties of this compound?

- Solvent Effects : Solubility is higher in polar aprotic solvents (e.g., DMSO, DMF). For photophysical studies, solvent polarity impacts fluorescence: polar solvents (e.g., ethanol, acetonitrile) induce red shifts due to stabilization of excited states. Conduct UV-Vis and fluorescence spectroscopy in varying solvents to map emission profiles .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of N-butyl-1,3-dimethylpyrazol-4-amine derivatives for biological applications?

- Methodology :

Derivatization : Synthesize analogs with substituent variations (e.g., halogenation at the pyrazole ring, alkyl chain modifications).

Activity Screening : Test antimicrobial or enzyme inhibitory activity using assays like MIC (Minimum Inhibitory Concentration) or kinase inhibition. For example, pyrazole derivatives have shown activity against E. coli and S. aureus in agar diffusion assays .

Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities with target proteins.

- Data Analysis : Correlate logP values with membrane permeability and IC₅₀ values with substituent electronic effects .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Root Causes : Discrepancies may arise from variations in assay conditions (e.g., pH, serum content) or impurities.

- Mitigation :

- Reproducibility : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).

- Purity Verification : Re-analyze batches with LC-MS to rule out impurity interference.

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .

Q. How can advanced analytical methods improve quantification of trace impurities in this compound?

- Techniques :

- LC-MS/MS : Detect impurities at ppm levels using multiple reaction monitoring (MRM).

- ICP-MS : Quantify heavy metal residues (e.g., Pd from catalysis).

Experimental Design Considerations

Q. What safety protocols are critical when handling N-butyl-1,3-dimethylpyrazol-4-amine hydrochloride?

- Risk Assessment : Conduct hazard analysis for reagents (e.g., p-trifluoromethyl benzoyl chloride, sodium carbonate) and intermediates. Use Ames testing to assess mutagenicity potential, as some pyrazole derivatives exhibit genotoxicity .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification steps .

Q. How can researchers design stability studies for this compound under varying storage conditions?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。